2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
2-Phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound featuring a fused pyrazole-triazinone scaffold. Its structure combines a pyrazole ring fused with a 1,2,4-triazin-4(5H)-one moiety, substituted at position 2 with a phenyl group. This core structure imparts unique physicochemical properties and biological activity, making it a subject of interest in medicinal chemistry, particularly for applications in kinase inhibition, antiviral agents, and anticancer drug development .
Properties
IUPAC Name |
2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-6-9(8-4-2-1-3-5-8)14-15(10)7-12-13-11/h1-7H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJSLKIFQXRXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159256 | |
| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135104-20-0 | |
| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135104200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Cyclization
The foundational approach involves hydrazine derivatives to form the pyrazole ring, followed by cyclization to generate the triazinone scaffold. A representative protocol begins with phenylhydrazine reacting with ethyl 2,4-dioxopentanoate in ethanol under reflux (12 hours), yielding 3-methylpyrazole-5-carbohydrazide . Subsequent treatment with urea in phosphoryl chloride (POCl₃) at 80°C for 6 hours induces cyclization, forming the pyrazolo[1,5-d][1, triazin-4(5H)-one core . The phenyl group at position 2 is introduced via nucleophilic substitution using phenylboronic acid under Suzuki coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C), achieving yields of 78–85% .
Key parameters :
-
Solvent polarity critically influences cyclization efficiency, with DMF outperforming THF.
-
Catalytic Pd loading (5 mol%) balances cost and reactivity.
Condensation and Cyclization Reactions
Alternative routes employ condensation of pre-functionalized pyrazole intermediates with triazine precursors. For example, 5-amino-3-phenylpyrazole-4-carboxamide is condensed with cyanogen bromide (CNBr) in dichloromethane at 0°C, followed by base-mediated cyclization (K₂CO₃, DMF, 120°C) to form the triazinone ring . This method avoids harsh acidic conditions, improving functional group tolerance and yielding 70–75% product .
Reaction optimization :
-
Cyanogen bromide must be added dropwise to prevent exothermic side reactions.
-
Anhydrous DMF ensures optimal cyclization kinetics.
Mannich Reaction for Functionalization
Post-cyclization functionalization at position 5 is achieved via Mannich reactions. Treating the triazinone core with formaldehyde and piperazine derivatives in anhydrous ethanol at 60°C introduces methylene-linked substituents. For instance, reaction with 4-(3-trifluoromethylphenyl)piperazine (1.2 equiv) for 24 hours yields 5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-2-phenylpyrazolo[1,5-d] triazin-4(5H)-one at 82% yield.
Critical considerations :
-
Piperazine nucleophilicity dictates reaction rate; electron-withdrawing groups (e.g., CF₃) slow the process.
-
Ethanol’s moderate polarity prevents premature precipitation.
Purification and Characterization
Purification typically involves silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol, achieving >98% purity . Structural validation employs:
-
¹H/¹³C NMR : Distinct signals for the phenyl group (δ 7.2–7.5 ppm) and triazinone carbonyl (δ 162 ppm) .
-
HRMS : Molecular ion peak at m/z 299.1045 (calc. for C₁₄H₁₁N₅O) .
-
X-ray crystallography : Confirms the fused bicyclic system with bond lengths of 1.38 Å (N–C) and 1.22 Å (C=O).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Hydrazine cyclization | Phenylhydrazine, urea | 3 | 85 | 98 | High |
| Condensation | 5-Aminopyrazole, CNBr | 2 | 75 | 95 | Moderate |
| Mannich functionalization | Triazinone, piperazine | 1 | 82 | 97 | Low |
The hydrazine route offers superior scalability and yield, though it requires POCl₃, a hazardous reagent. Condensation methods are safer but less efficient. Mannich reactions enable late-stage diversification but depend on precursor availability .
Chemical Reactions Analysis
Types of Reactions
2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exhibits promising anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this structure have shown effectiveness against human lung cancer (A549) and breast cancer (MDA-MB231) cells, with some derivatives demonstrating higher activity against lung cancer cells compared to breast cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit specific enzymes involved in inflammatory processes, making it a potential candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various pathogens. This makes it a valuable compound in the search for new antimicrobial agents to combat resistant strains of bacteria and fungi.
Enzyme Inhibition
The mechanism of action for this compound involves its interaction with biological macromolecules such as enzymes and receptors. It can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. This property is crucial in drug design aimed at modulating enzyme functions in disease pathways.
Signal Transduction Modulation
Moreover, the compound may influence cellular signaling pathways by interacting with cellular receptors. This modulation can affect various cellular functions, providing insights into its role in therapeutic applications.
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore modifications that can lead to novel compounds with enhanced biological activities .
Industrial Applications
The compound's unique chemical properties make it suitable for various industrial applications. It can be utilized in the development of new materials with specific chemical characteristics that are desirable in pharmaceutical formulations and other chemical products .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against A549 and MDA-MB231 cell lines |
| Anti-inflammatory drugs | Inhibits inflammatory enzymes | |
| Antimicrobial agents | Active against resistant bacterial strains | |
| Biological Research | Enzyme inhibitors | Binds to active sites of target enzymes |
| Signal transduction modulation | Influences cellular signaling pathways | |
| Synthetic Applications | Building block for complex molecules | Facilitates synthesis of novel heterocycles |
| Industrial Applications | Development of specialty materials | Enhances properties in pharmaceutical formulations |
Mechanism of Action
The mechanism of action of 2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s activity and stability are influenced by substituents on the triazinone core. Below is a comparative analysis with structurally related derivatives:
Key Research Findings
Metabolic Stability
- 2-Phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one undergoes oxidative metabolism via aldehyde oxidase, converting the triazine core to a triazinone scaffold . This contrasts with analogues like 5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, which exhibits higher stability under inert storage conditions due to its cyclopropyl and aminoethyl substituents .
Anticancer Activity
- The 4-phenethylthio derivative (Table 1) demonstrated potent antiproliferative activity (IC₅₀: 1–10 µM) in vitro, attributed to its sulfur-containing side chain enhancing target binding .
Structural Flexibility vs. Rigidity
- In contrast, the fully aromatic triazinone core of this compound may favor rigid target interactions, such as with kinase ATP-binding pockets .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
2-Phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS No. 135104-20-0) is a heterocyclic compound belonging to the pyrazolo-triazine class. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including research findings and case studies.
- Molecular Formula : C11H8N4O
- Molecular Weight : 212.21 g/mol
- Structure : The compound features a triazine ring fused with a pyrazole moiety, contributing to its unique reactivity and biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound.
- Mechanism of Action : The compound exhibits its anticancer effects primarily through the inhibition of specific enzymes and modulation of signaling pathways involved in cell proliferation and apoptosis. It has been shown to induce apoptosis in various cancer cell lines by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
- Case Study : In a study evaluating antiproliferative activity against human lung cancer (A549) and breast cancer (MDA-MB231) cell lines, this compound demonstrated significant inhibitory effects with IC50 values indicating potent activity against these cell lines .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting key inflammatory mediators.
- Research Findings : Studies indicate that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a critical transcription factor in inflammation .
Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties.
- Activity Spectrum : Research has shown that this compound exhibits inhibitory effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
Data Table: Biological Activities Overview
Synthesis and Research Applications
The synthesis of this compound typically involves cyclization reactions of precursor compounds under controlled conditions. The compound serves as a valuable building block for developing more complex heterocyclic compounds with enhanced biological activities.
Q & A
Q. What are the standard synthetic routes for 2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, and how are key intermediates optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with cyclization of 5-aminopyrazole derivatives with carbonyl reagents like ethoxycarbonyl isocyanate or thiocyanate to form fused triazinone cores . Key steps include:
- Intermediate purification : Column chromatography or recrystallization to isolate intermediates (e.g., N-ethoxycarbonyl-N’-(pyrazol-3-yl)ureas) .
- Reaction optimization : Adjusting pH (6–8) and temperature (60–80°C) to enhance cyclization efficiency .
- Yield improvement : Using excess reagents (1.2–1.5 equivalents) and inert atmospheres (N₂) to suppress side reactions .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ring fusion patterns (e.g., pyrazolo-triazinone protons resonate at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₂H₉N₃O has a theoretical mass of 211.22 g/mol) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HT-29) at concentrations of 1–100 μM, with cisplatin as a positive control .
- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), reporting MIC values .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in modulating pathways like mTOR?
- Pathway inhibition assays : Western blotting to measure phosphorylation levels of mTOR downstream targets (e.g., p70S6K) in treated vs. untreated cancer cells .
- Gene silencing : siRNA knockdown of mTOR to confirm target specificity via rescue experiments .
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound and mTOR’s ATP-binding pocket, validated by mutagenesis studies (e.g., mTOR Ser²⁴³⁵→Ala) .
Q. What strategies are effective in analyzing and resolving contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. MDA-MB-231) to identify cell-type-specific sensitivities .
- Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 μM) to avoid off-target effects at high doses .
- Batch standardization : Ensure consistent compound purity (≥95% by HPLC) and solvent controls (e.g., DMSO ≤0.1%) .
Q. How can computational chemistry tools predict the compound’s interactions with biological targets, and validate these predictions experimentally?
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the triazinone core) using Schrödinger’s Phase .
- MD simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess target residence time .
- Experimental validation : Surface plasmon resonance (SPR) to measure binding kinetics (KD) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What approaches are used to study the structure-activity relationship (SAR) of pyrazolo-triazin derivatives for optimizing pharmacological properties?
- Substituent variation : Synthesize analogs with halogen (e.g., 4-Cl) or methoxy groups at the phenyl ring to assess impact on cytotoxicity .
- Bioisosteric replacement : Replace the triazinone oxygen with sulfur to evaluate metabolic stability .
- 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic properties with activity trends (e.g., logP vs. IC₅₀) .
Methodological Notes
- Contradiction management : Address variability in biological data by standardizing assay protocols (e.g., CellTiter-Glo for ATP quantification) and reporting EC₅₀ values with 95% confidence intervals .
- Synthetic challenges : Mitigate low yields in cyclization steps by optimizing solvent polarity (e.g., DMF → THF) and catalyst loading (e.g., 10 mol% K₂CO₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
